Boc-N-methyl-L-serine
Overview
Description
Boc-N-methyl-L-serine, also known as N-tert-Butoxycarbonyl-L-serine Methyl Ester, is an amino acid derivative . It is used in the preparation of Tn antigen, L-glutamic acid p-nitroanilide analogs, and new biomedical polymers having Serine and Threonine side groups .
Molecular Structure Analysis
The molecular formula of Boc-N-methyl-L-serine is C9H17NO5 . The molecular weight is 219.23 g/mol . The InChI key is SANNKFASHWONFD-LURJTMIESA-N . The SMILES string representation is COC(=O)C@HNC(=O)OC©©C .
Physical And Chemical Properties Analysis
Boc-N-methyl-L-serine is a solid at room temperature . It has a refractive index of 1.452 . It has a density of 1.082 g/mL at 25 °C .
Scientific Research Applications
1. Preparation of Tn Antigen, L-glutamic Acid p-nitroanilide Analogs, and New Biomedical Polymers
- Summary of Application: N-Boc-L-serine Methyl Ester, a compound similar to Boc-N-methyl-L-serine, is used in the preparation of Tn antigen, L-glutamic acid p-nitroanilide analogs, and new biomedical polymers having Serine and Threonine side groups .
- Results or Outcomes: The outcomes of these preparations are the Tn antigen, L-glutamic acid p-nitroanilide analogs, and new biomedical polymers having Serine and Threonine side groups .
2. Precursor in Organic Synthesis and Pharmaceuticals
- Summary of Application: N-Boc-N-methyl-L-serine is used as a precursor in organic synthesis and pharmaceuticals .
- Results or Outcomes: The outcomes of these preparations are various organic compounds and pharmaceuticals .
3. Cocatalyst in Diels-Alder Reactions
- Summary of Application: N-Boc-2-methyl-L-serine is used as a cocatalyst in the Diels-Alder reactions between cyclopentadiene and methyl acrylate in the presence of Lewis acids .
- Results or Outcomes: The outcome of this application is the facilitation of the Diels-Alder reaction, a fundamental reaction in organic chemistry .
4. Peptide Synthesis
- Summary of Application: Boc-Ser-OMe, a compound similar to Boc-N-methyl-L-serine, is used in peptide synthesis . Peptides are short chains of amino acids that play crucial roles in biological functions.
- Results or Outcomes: The outcome of this application is the synthesis of peptides, which can be used in various biological and medical research .
5. Preparation of Biomedical Polymers
- Summary of Application: Boc-Ser-OMe is used in the preparation of new biomedical polymers having Serine and Threonine side groups . These polymers can have various applications in the biomedical field, such as drug delivery and tissue engineering.
- Results or Outcomes: The outcomes of these preparations are new biomedical polymers having Serine and Threonine side groups .
6. Preparation of Tn Antigen and L-glutamic Acid p-nitroanilide Analogs
- Summary of Application: N-tert-Butoxycarbonyl-L-serine Methyl Ester, a compound similar to Boc-N-methyl-L-serine, is used in the preparation of Tn antigen and L-glutamic acid p-nitroanilide analogs .
- Results or Outcomes: The outcomes of these preparations are the Tn antigen and L-glutamic acid p-nitroanilide analogs .
Safety And Hazards
properties
IUPAC Name |
(2S)-3-hydroxy-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO5/c1-9(2,3)15-8(14)10(4)6(5-11)7(12)13/h6,11H,5H2,1-4H3,(H,12,13)/t6-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJQGIDVCNBZXLG-LURJTMIESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C(CO)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N(C)[C@@H](CO)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80426567 | |
Record name | Boc-N-methyl-L-serine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80426567 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-N-methyl-L-serine | |
CAS RN |
101772-29-6 | |
Record name | Boc-N-methyl-L-serine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80426567 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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